

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Ansofaxine

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Compound of Interest

Compound Name: Ansofaxine

Cat. No.: B1682980

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Introduction: **Ansofaxine**, also known as toludesvenlafaxine (coded as LY03005), is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other regions.[1][2][3] It functions as a prodrug, being a carboxylic acid ester of desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of venlafaxine.[1][4] This design allows for rapid in vivo conversion to desvenlafaxine via esterase-mediated hydrolysis, while the parent compound's distinct lipophilicity contributes to its unique pharmacokinetic and pharmacodynamic profile, including a more balanced inhibition of dopamine reuptake compared to its metabolite.[1][5]

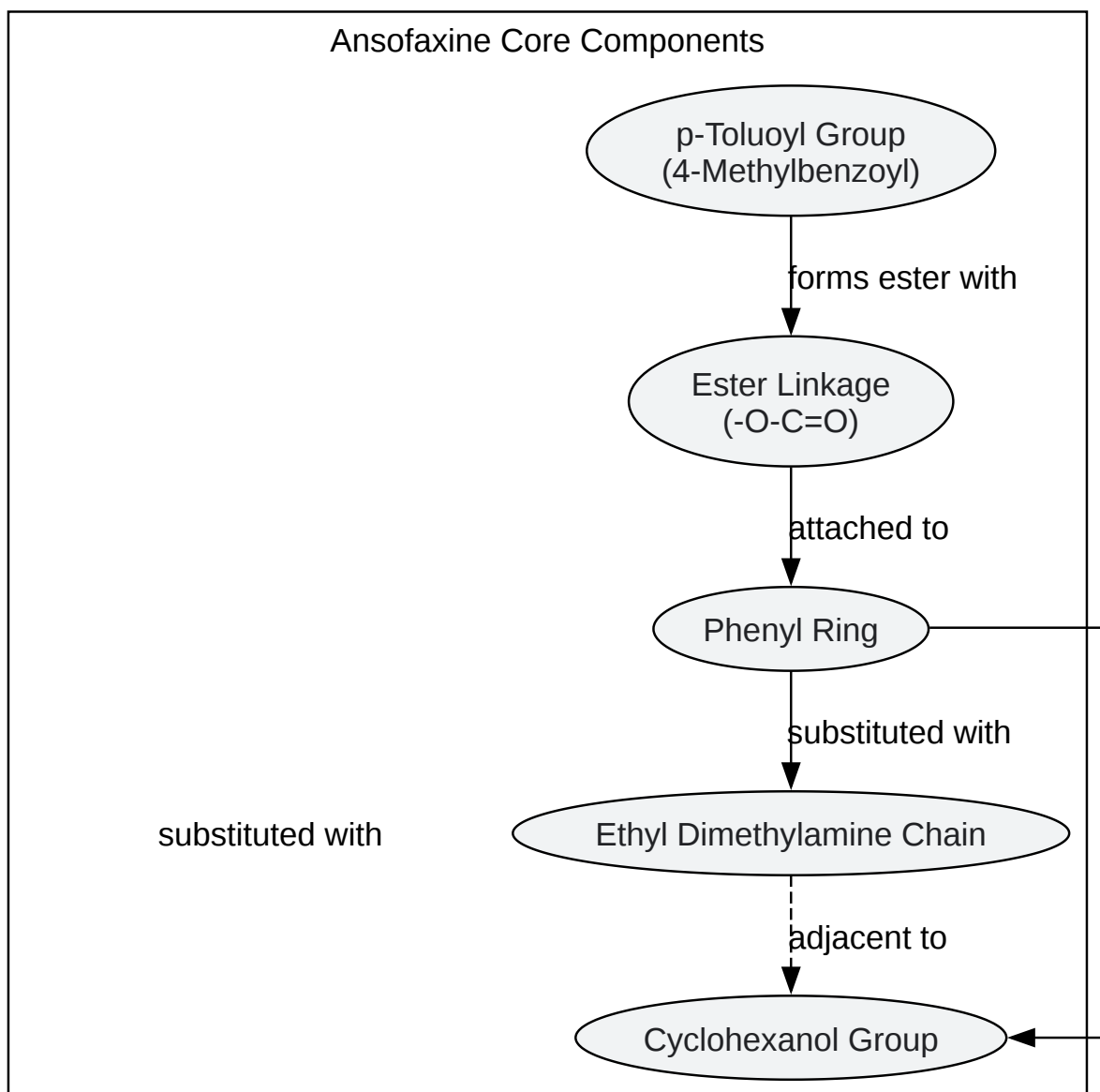
Chemical Structure and Properties

Ansofaxine's chemical structure consists of the core desvenlafaxine molecule with a 4-methylbenzoyl group attached via an ester linkage to the phenolic hydroxyl group.

- IUPAC Name: [4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride[6]
- Synonyms: Toludesvenlafaxine, LY03005, LPM570065, 4-Methylbenzoate desvenlafaxine[1][2]
- CAS Numbers: 916918-80-4 (free base), 916918-84-8 (hydrochloride)[7]
- Molecular Formula: C₂₄H₃₁NO₃ (free base)[7]

- Molecular Weight: 381.52 g/mol (free base)[7]

Logical Structure of Ansofaxine



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Caption: Logical relationship of **Ansofaxine**'s key functional groups.

Synthesis of Ansofaxine

The synthesis of **Ansofaxine** is logically approached as a two-stage process:

- Preparation of the Core Precursor: Synthesis of O-desmethylvenlafaxine (desvenlafaxine).
- Final Esterification Step: Acylation of the phenolic hydroxyl group of desvenlafaxine to yield **Ansofaxine**.

Synthesis of Desvenlafaxine Precursor

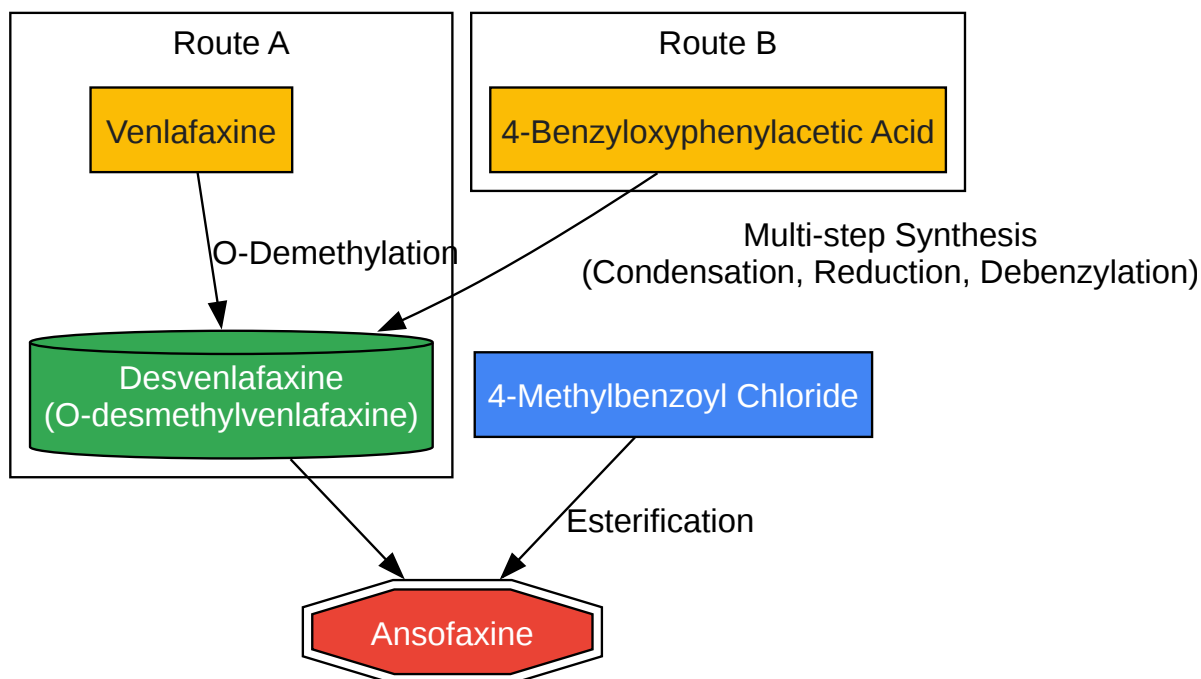
Two primary routes for the synthesis of desvenlafaxine are commonly cited:

- Route A: O-Demethylation of Venlafaxine: This is a direct conversion where the methyl group on the phenolic oxygen of venlafaxine is cleaved. This can be achieved using various demethylation reagents, such as sodium dodecanethiolate in a high-boiling solvent like polyethylene glycol (PEG) 400.[\[8\]](#)[\[9\]](#)
- Route B: Multi-step Synthesis from Benzyl-protected Precursors: This route builds the molecule from smaller starting materials. A common method involves protecting the phenolic hydroxyl of a starting material like 4-benzyloxyphenylacetic acid, followed by a series of reactions including condensation with cyclohexanone, reduction, and finally debenzylation to reveal the free hydroxyl group of desvenlafaxine.[\[8\]](#)

Final Synthesis Step: Esterification to Ansofaxine

The final and key step is the esterification of the desvenlafaxine precursor. This is achieved by reacting desvenlafaxine with 4-methylbenzoyl chloride.[\[8\]](#)[\[10\]](#) The reaction acylates the phenolic hydroxyl group to form the final p-toluic acid ester, **Ansofaxine**.

Ansofaxine Synthesis Workflow



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Caption: Overall synthetic pathways leading to **Ansofaxine**.

Quantitative Data Summary

The following tables summarize key quantitative data related to **Ansofaxine**'s properties and synthesis.

Table 1: Physicochemical Properties of **Ansofaxine**

Property	Value	Reference
Molecular Formula	$C_{24}H_{31}NO_3$	[7]
Molecular Weight	381.52 g/mol	[7]
Melting Point	159–162 °C	[8]

| Appearance | White powder |[8] |

Table 2: Pharmacodynamic Data (In Vitro Inhibition)

Target	IC ₅₀ (nM)	Reference
Serotonin Transporter (SERT)	723	[11][12]
Dopamine Transporter (DAT)	491	[11][12]

| Norepinephrine Transporter (NET) | 763 | [11][12] |

Table 3: Synthesis Yield

Reaction Step	Yield (%)	Reference
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| Esterification of Desvenlafaxine to **Ansofaxine** | 28.2% | [8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of Desvenlafaxine via O-Demethylation of Venlafaxine (Route A)

This protocol is based on methods described for the demethylation of venlafaxine.[8][9]

- Reaction Setup: In a suitable reaction vessel, dissolve venlafaxine (1.0 eq) in polyethylene glycol (PEG) 400.
- Reagent Addition: Add sodium dodecanethiolate (an excess, e.g., 3.5 eq) to the mixture.
- Heating: Heat the reaction mixture to 170-190 °C and maintain with stirring for approximately 6 hours.
- Work-up:
 - Cool the reaction mixture to below 50 °C.
 - Add water and an organic solvent such as ethyl acetate.

- Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 1-4.
- Separate the layers and wash the aqueous phase with the organic solvent to remove impurities.
- Adjust the pH of the aqueous phase to 9-10 with a base (e.g., 40% NaOH solution) to precipitate the desvenlafaxine free base.
- Purification: Filter the precipitate. The resulting solid can be further purified by pulping with water to yield desvenlafaxine.

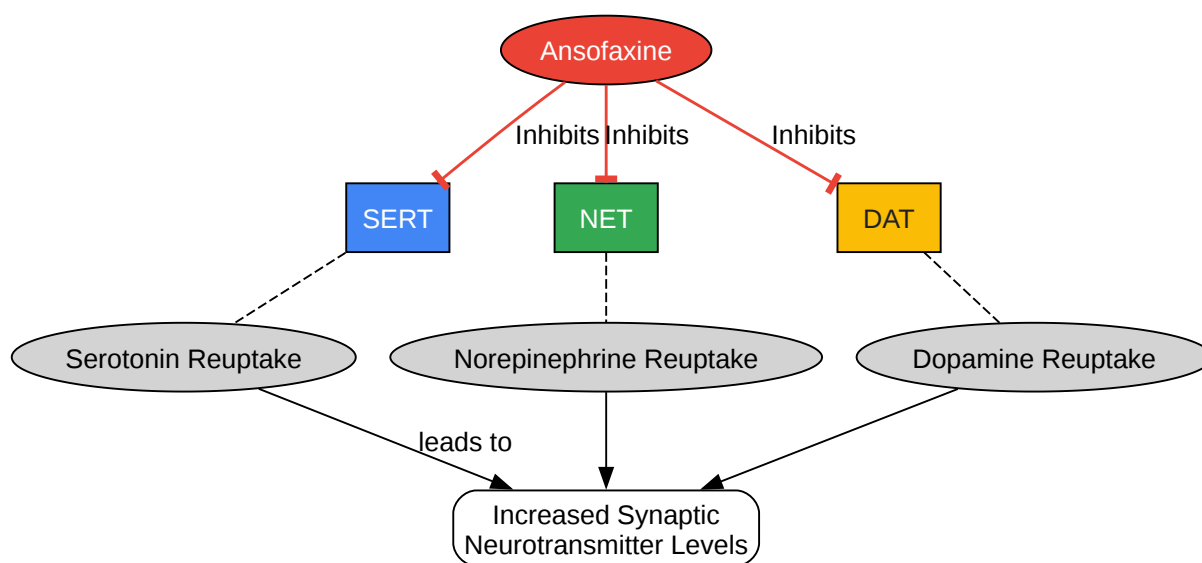
Protocol 2: Synthesis of Ansofaxine from Desvenlafaxine (Final Step)

This protocol is adapted from the synthesis of compound 1j (**Ansofaxine**) as described in literature.^[8]

- Reactant Preparation: Prepare a solution of O-desmethylvenlafaxine (ODV) in a suitable solvent.
- Acylation: Treat the solution of ODV with 4-methylbenzoyl chloride (e.g., 1.2 g). The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
- Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) until completion.
- Isolation and Purification: Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction, and purification of the crude product by methods such as column chromatography or recrystallization.
- Product Characterization: The final product, **Ansofaxine**, is isolated as a white powder. The structure and purity should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.^[10]

Mechanism of Action: Triple Reuptake Inhibition

Ansofaxine exerts its antidepressant effects by blocking the reuptake of three key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. By inhibiting their respective transporters (SERT, NET, and DAT), **Ansofaxine** increases the concentration and duration of these neurotransmitters in the synapse, enhancing neurotransmission.



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Caption: **Ansofaxine**'s mechanism of action via transporter inhibition.

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